molecular formula C40H25CuN9O14S5 B570609 Reactive Blue 21 CAS No. 12236-86-1

Reactive Blue 21

Cat. No.: B570609
CAS No.: 12236-86-1
M. Wt: 1079.535
InChI Key: WXQMFIJLJLLQIS-UHFFFAOYSA-N
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Description

Reactive Blue 21 is a phthalocyanine dye commonly used in the textile industry for dyeing cellulose fibers such as cotton, rayon, silk, wool, and leather. It is known for its intense blue color and high solubility in water. The dye forms covalent bonds with the fibers, making it highly resistant to washing and fading. its stable aromatic structure makes it difficult to decompose, posing environmental challenges due to its toxicity and non-biodegradability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Reactive Blue 21 is synthesized through a multi-step process involving the formation of a phthalocyanine core followed by the introduction of reactive groups. The synthesis typically starts with the cyclotetramerization of phthalonitrile in the presence of a metal salt, such as copper chloride, to form the phthalocyanine core. This core is then sulfonated using concentrated sulfuric acid to introduce sulfonic acid groups, which enhance the dye’s solubility in water .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as heating, stirring, and pH adjustment. The final product is purified through filtration and crystallization to remove impurities and obtain the desired dye quality .

Chemical Reactions Analysis

Types of Reactions: Reactive Blue 21 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Reactive Blue 21 has a wide range of applications in scientific research, including:

Mechanism of Action

The primary mechanism by which Reactive Blue 21 exerts its effects is through the formation of covalent bonds with the target substrates. The dye’s reactive groups, such as sulfonic acid groups, react with nucleophilic sites on the fibers or other substrates, resulting in strong and stable attachments. This covalent bonding is facilitated by the dye’s aromatic structure, which provides stability and resistance to degradation .

Comparison with Similar Compounds

Comparison: Reactive Blue 21 is unique due to its specific reactive groups and high solubility in water, which make it particularly effective for dyeing cellulose fibers. Compared to Reactive Blue 19 and Reactive Blue 221, this compound offers better stability and resistance to washing, making it a preferred choice in the textile industry .

Properties

IUPAC Name

copper;33-[[4-(2-hydroxyethylsulfonyl)phenyl]sulfamoyl]-2,11,20,29,39,40-hexaza-37,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,29,31(36),32,34-nonadecaene-6,15,24-trisulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H25N9O14S5.Cu/c50-13-14-64(51,52)20-3-1-19(2-4-20)49-65(53,54)21-5-9-25-29(15-21)37-41-33(25)43-38-31-17-23(67(58,59)60)7-11-27(31)35(45-38)47-40-32-18-24(68(61,62)63)8-12-28(32)36(48-40)46-39-30-16-22(66(55,56)57)6-10-26(30)34(42-37)44-39;/h1-12,15-18,49-50H,13-14H2,(H3-2,41,42,43,44,45,46,47,48,55,56,57,58,59,60,61,62,63);/q-2;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQMFIJLJLLQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)C4=NC5=NC(=NC6=NC(=NC7=C8C=C(C=CC8=C([N-]7)N=C3[N-]4)S(=O)(=O)O)C9=C6C=C(C=C9)S(=O)(=O)O)C1=C5C=C(C=C1)S(=O)(=O)O)S(=O)(=O)CCO.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H25CuN9O14S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10893743
Record name Reactive Blue 21
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10893743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1079.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12236-86-1
Record name Reactive Blue 21
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012236861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reactive Blue 21
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10893743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name C.I. Reactive Blue 21
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.686
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REACTIVE BLUE 21
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/377M303BWG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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